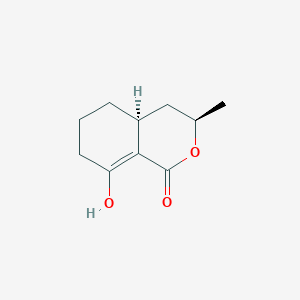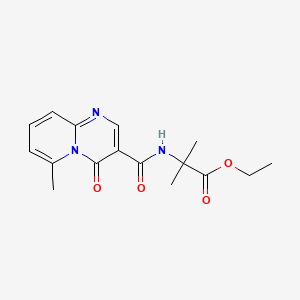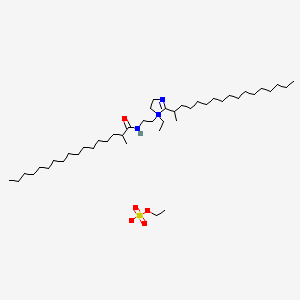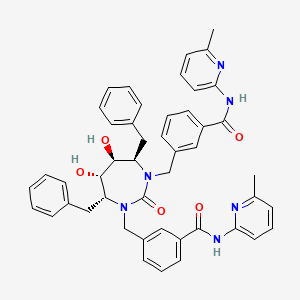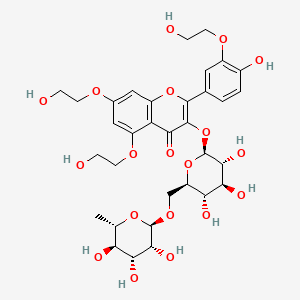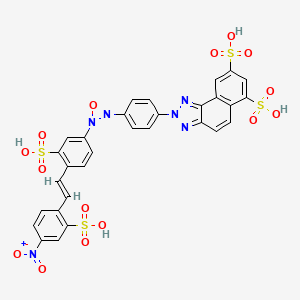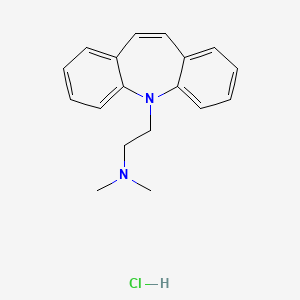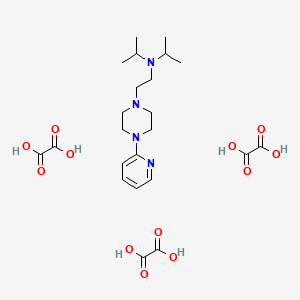
N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a pyridine ring, and diisopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate typically involves multiple steps. One common method includes the reaction of 2-chloropyridine with piperazine in the presence of a base to form 4-(2-pyridinyl)-1-piperazine. This intermediate is then reacted with diisopropylamine under controlled conditions to yield N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine. Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazine: Lacks the ethanamine group.
4-(2-Pyridinyl)-1-piperazineethanamine: Lacks the diisopropyl groups.
N,N-Diisopropyl-1-piperazineethanamine: Lacks the pyridine ring.
Uniqueness
N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyridine and piperazine rings, along with the diisopropyl groups, makes it a versatile compound with diverse applications.
Propiedades
Número CAS |
103840-59-1 |
|---|---|
Fórmula molecular |
C23H36N4O12 |
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
oxalic acid;N-propan-2-yl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C17H30N4.3C2H2O4/c1-15(2)21(16(3)4)14-11-19-9-12-20(13-10-19)17-7-5-6-8-18-17;3*3-1(4)2(5)6/h5-8,15-16H,9-14H2,1-4H3;3*(H,3,4)(H,5,6) |
Clave InChI |
WJCVNLMJNNADHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCN1CCN(CC1)C2=CC=CC=N2)C(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


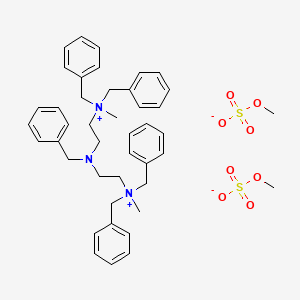
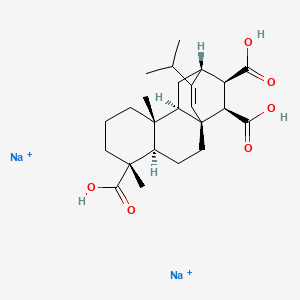
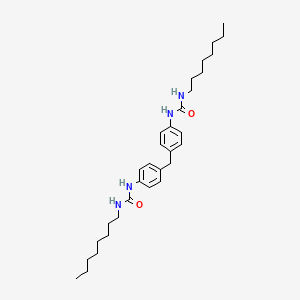
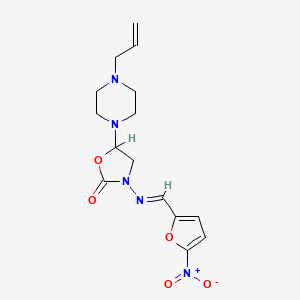
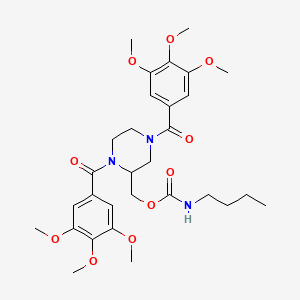
![[(3S,3aR,6S,6aS)-3-[methyl(4-phenylbutyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778429.png)
